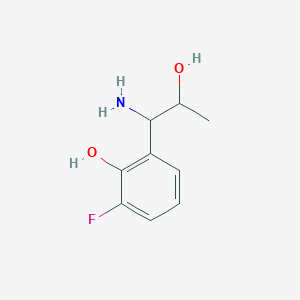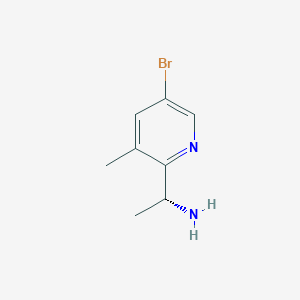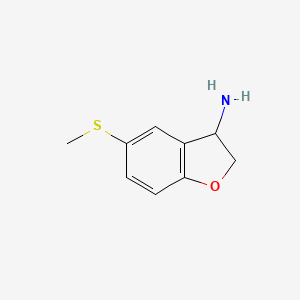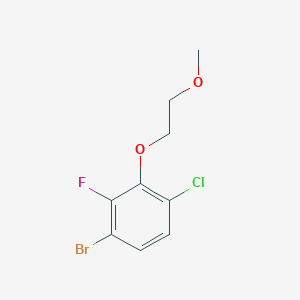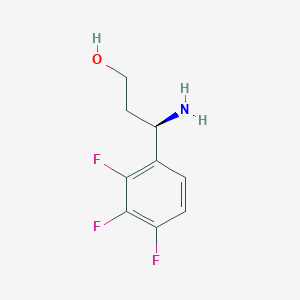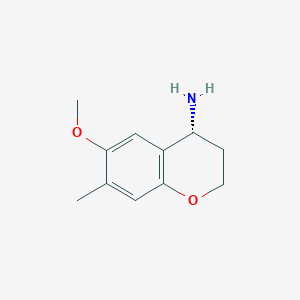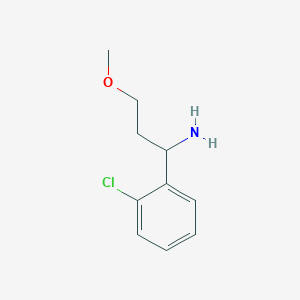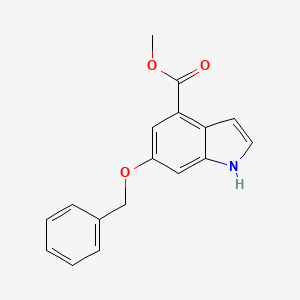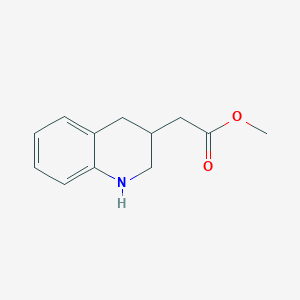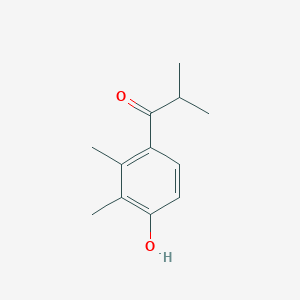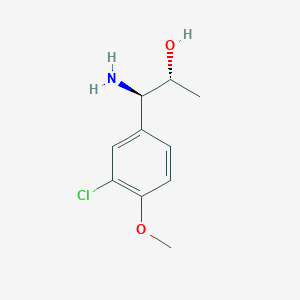
(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination and chiral resolution. Reductive amination involves the reaction of the aldehyde with the chiral amine in the presence of a reducing agent like sodium borohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its chiral nature makes it an interesting candidate for studying enantioselective interactions in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL: shares similarities with other chiral amino alcohols, such as (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL and (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL.
Unique Features:
Highlighting Uniqueness
The combination of the chloro and methoxy groups in the aromatic ring, along with the chiral amino alcohol structure, makes this compound a unique compound with diverse applications in various scientific fields.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
PTQQMBJIYCKDMM-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
